![molecular formula C7H4ClNS B2891818 6-Chlorothieno[3,2-c]pyridine CAS No. 1781989-24-9](/img/structure/B2891818.png)

6-Chlorothieno[3,2-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

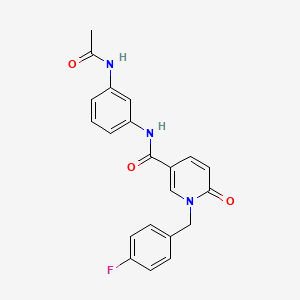

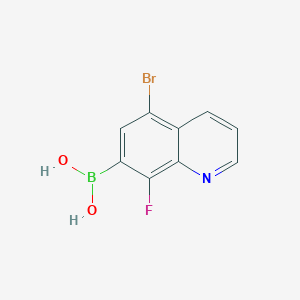

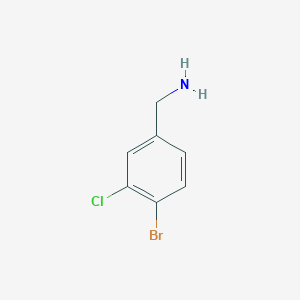

6-Chlorothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H4ClNS and a molecular weight of 170.64 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound derivatives involves several steps . The process starts with the reduction of the ethyl ester group using NaBH4, followed by the oxidation of 1º alcohol with MnO2. The aldehyde then undergoes cyclization with ethylmercapto acetate, leading to the formation of the thieno[3,2-c]pyridine ring. The ethyl group is then removed through hydrazinolysis, and the resulting compound undergoes condensation with selected aldehydes to yield the desired this compound-2-carbohydrazide-hydrazone derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with a thieno ring, with a chlorine atom attached to the 6th carbon of the fused ring system .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation 6-Chlorothieno[3,2-c]pyridine has been used in the synthesis of hydrazone derivatives, which show potential as antibacterial agents. These derivatives were prepared from ethyl-4,6-dichloronicotinate, undergoing several chemical reactions including reduction, oxidation, cyclization, hydrazinolysis, and condensation. The resulting compounds were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, showing promising results when compared to the reference antibiotic norfloxacin (Rao, Rao, & Prasad, 2019).

Chemistry and Synthesis Techniques The compound has been a subject of various synthesis studies. For instance, 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine was obtained from a copper-promoted aminodechlorination of 6-chlorothieno[2,3-b]pyridine, showcasing a specific synthesis route and providing insight into the compound's mechanistic aspects (Klemm & Bajer, 1979).

Fluorescence Properties The impact of substituents on the absorption and fluorescence properties of thieno[3, 2-c]pyridine derivatives has been investigated. Research shows that specific substituents can significantly affect the fluorescence properties of these compounds, which is crucial for applications in materials science and photophysics (Chavan, Toche, & Chavan, 2017).

Synthesis and Antiviral Activity this compound has also been utilized in the synthesis of compounds with potential antiviral properties. For example, new 4-(phenylamino)thieno[2,3-b]pyridine derivatives synthesized from this compound demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1), indicating its potential in developing antiviral medications (Bernardino, Pinheiro, Ferreira, & Azevedo, 2004).

Src Kinase Inhibitory Activity In the field of cancer research, derivatives of 6-chlorothieno[3,2-b]pyridine have been identified as inhibitors of Src kinase activity, a protein associated with the progression of certain cancers. This highlights the compound's relevance in the development of new anticancer drugs (Boschelli et al., 2005).

Safety and Hazards

6-Chlorothieno[3,2-c]pyridine is classified as a hazardous substance. It carries the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

6-chlorothieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-3-6-5(4-9-7)1-2-10-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIXLCYOYVAIAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC(=NC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2891738.png)

![(Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2891745.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)

![N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2891755.png)